N-Methyl-DL-alanine
Overview
Description
N-Methyl-DL-alanine is an amino acid with the empirical formula C4H9NO2 . It may be used in studies of amino acid transport mechanisms such as trans-stimulation . Additionally, N-Methylalanine may be used in the construction of peptide and protein analogues for use in drug or antibiotic design and development .
Synthesis Analysis
The synthesis of N-Methyl-DL-alanine involves the ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs). The NCAs are divided into two classes: NCAs of α-substituted amino acids and N-methylated NCAs of α-unsubstituted glycine derivatives (NNCAs) . The use of both monomer types offers different mechanistic features and results in a multitude of functional materials .Molecular Structure Analysis
The molecular weight of N-Methyl-DL-alanine is 103.12 . The SMILES string representation is CNC©C(O)=O . The InChI representation is 1S/C4H9NO2/c1-3(5-2)4(6)7/h3,5H,1-2H3,(H,6,7) .Chemical Reactions Analysis
The ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs) is a key reaction in the synthesis of N-Methyl-DL-alanine . The polymerization and the resulting polymers are tremendously affected by the steric demand of both the initiators and the monomers, while electronic effects seem to have only minor influences .Scientific Research Applications
Esterase Activity and Biocatalysis : The biocatalytic resolution of N-acetyl-DL-alanine methyl ester, closely related to N-Methyl-DL-alanine, has been studied using immobilized Escherichia coli cells. This process is significant for the preparation of N-acetyl-D-alanine methyl esters, which are used in medicine, food, cosmetics, and other consumer products (Zheng et al., 2018).
Deuterium Exchange Studies : Research on poly-DL-alanine, a polymer of alanine, explores its deuterium exchange in aqueous solutions. This study provides insights into the stability and interactions of alanine-based polymers, which can be relevant for the understanding of compounds like N-Methyl-DL-alanine (Berger & Linderstrøm-Lang, 1957).
EPR Studies of Gamma-Irradiated Compounds : Investigations into the effects of gamma-irradiation on N-methyl-L-alanine provide insights into the radical formation and stability of alanine derivatives under extreme conditions (Sütçü & Osmanoğlu, 2017).
Vibrational Spectroscopy for Studying Biomolecules : Studies utilizing vibrational spectroscopy techniques to understand protein and DNA structure and the binding of biomolecules include the examination of N-acetyl L-alanine derivatives. Such research aids in the understanding of how alanine-based compounds, including N-Methyl-DL-alanine, interact at the molecular level (Jalkanen et al., 2006).
NMR Spectroscopy in Protein Studies : NMR spectroscopy has been used to study alanine residues in large and complex protein structures. This research is relevant for understanding how specific alanine derivatives, like N-Methyl-DL-alanine, might behave in similar biochemical contexts (Sheppard et al., 2009).
Safety And Hazards
Future Directions
N-Methyl-DL-alanine may be used in studies of amino acid transport mechanisms such as trans-stimulation . It may also be used in the construction of peptide and protein analogues for use in drug or antibiotic design and development . This suggests potential future applications in the field of drug design and development.
properties
IUPAC Name |
2-(methylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-3(5-2)4(6)7/h3,5H,1-2H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFAOVXKHJXLEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40902458 | |
Record name | NoName_1701 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40902458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-DL-alanine | |
CAS RN |
28413-45-8 | |
Record name | Potassium N-methylalaninate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.540 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.